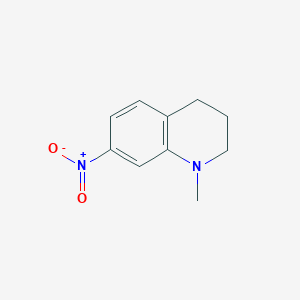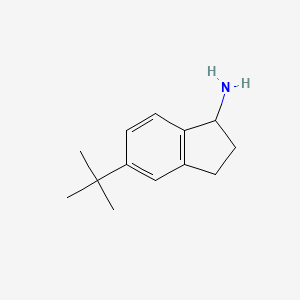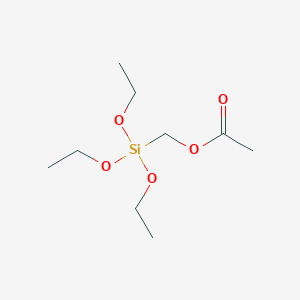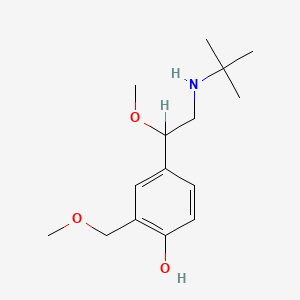
异长叶烷酮
描述
Isolongifolanone is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
The exact mass of the compound Isolongifolanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Isolongifolanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isolongifolanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗胶质瘤活性
异长叶烷酮及其衍生物已被研究用于治疗胶质瘤,这是一种脑肿瘤 . 异长叶烷酮的衍生物P129已被合成并证明可靶向细胞周期蛋白依赖性激酶-2 (CDK-2),它是G1/S期过渡的重要调节因子 . CDK-2靶向已被证明可以抑制多种癌症的活力 . P129表现出良好的肠道吸收和血脑屏障穿透性,以及对CDK-2的高稳定性和亲和力,且无发育毒性 . P129以剂量和时间依赖性方式显著抑制人胶质瘤细胞的活力、增殖和迁移 .
抗增殖活性
异长叶烷酮衍生物已被合成并评估了其对各种癌细胞系的抗增殖活性 . 大多数衍生物对所有三种癌细胞系均表现出相当大的细胞毒活性 . 其中,化合物400表现出优异的抗增殖活性,对MDA-MB-231、Hela和HepG2细胞的IC50值分别为15.45、18.52和34.4μM . 进一步的机理研究表明,化合物400通过增强细胞内活性氧 (ROS) 的积累,诱导HepG2细胞凋亡 .
凋亡诱导
异长叶烷酮衍生物已被证明可以诱导癌细胞凋亡 . 例如,异长叶烷酮衍生物化合物400通过增强细胞内ROS的产生,有效地诱导HepG2细胞凋亡 .
作用机制
Target of Action
Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .
Mode of Action
Isolongifolanone interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .
Biochemical Pathways
Isolongifolanone affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .
Pharmacokinetics
Isolongifolanone exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .
Result of Action
The molecular and cellular effects of Isolongifolanone’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .
生化分析
Biochemical Properties
Isolongifolanone interacts with several biomolecules, notably Cyclin-dependent kinase-2 (CDK-2), a key regulatory factor in the G1/S phase transition . It has been shown to suppress the viability of multiple cancers by targeting CDK-2 .
Cellular Effects
Isolongifolanone has been found to significantly inhibit the viability, proliferation, and migration of human glioma cells in a dose- and time-dependent manner . It induces G0/G1 arrest and lowers CDK-2 expression in cells treated with it . The apoptotic ratio of glioma cells increases significantly with increasing concentrations of Isolongifolanone .
Molecular Mechanism
Isolongifolanone exerts its effects at the molecular level through various mechanisms. It targets CDK-2, leading to G0/G1 arrest and lower CDK-2 expression in cells . It also enhances the accumulation of intracellular reactive oxygen species (ROS), inducing apoptosis in cells .
Metabolic Pathways
It is known to interact with CDK-2, which plays a crucial role in cell cycle regulation .
Subcellular Localization
Given its interactions with CDK-2, it is likely to be found in the nucleus where CDK-2 is located .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Isolongifolanone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Longifolene", "Chromic acid", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Longifolene is oxidized using chromic acid to form longifolenone.", "Longifolenone is reduced using sodium borohydride to form longifolenol.", "Longifolenol is acetylated using acetic anhydride to form longifolenyl acetate.", "Longifolenyl acetate is hydrolyzed using sodium hydroxide to form longifolenol.", "Longifolenol is oxidized using chromic acid to form isolongifolenone.", "Isolongifolenone is reduced using sodium borohydride to form isolongifolanol.", "Isolongifolanol is oxidized using chromic acid to form isolongifolanone.", "Isolongifolanone is purified using methanol, hydrochloric acid, sodium chloride, and water." ] } | |
CAS 编号 |
29461-14-1 |
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1 |
InChI 键 |
VCOCESNMLNDPLX-WBIUFABUSA-N |
手性 SMILES |
CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |
SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
规范 SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?
A1: Isolongifolanone is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]
Q2: Where is isolongifolanone found naturally?
A2: Isolongifolanone is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of isolongifolanone.
Q3: What are the reported biological activities of isolongifolanone and its derivatives?
A3: Isolongifolanone and its derivatives have shown promise in various biological assays:
- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of isolongifolanone derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]
- Anti-Inflammatory Activity: Certain isolongifolanone derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []
- Acaricidal Activity: Studies have demonstrated the potential of isolongifolanone and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]
- Antimicrobial Activity: While isolongifolanone itself may not be strongly antimicrobial, essential oils rich in isolongifolanone have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []
- Insect Repellent Activity: Research suggests that isolongifolanone possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []
Q4: How has isolongifolanone been modified to improve its biological activity?
A4: Researchers have synthesized various isolongifolanone derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of isolongifolanone.
Q5: What are the potential applications of isolongifolanone in drug development?
A5: The diverse biological activities of isolongifolanone and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:
Q6: Have there been any studies on the environmental impact of isolongifolanone?
A6: While the research primarily focuses on the biological activity and synthetic modifications of isolongifolanone, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.
Q7: What analytical techniques are used to study isolongifolanone?
A7: Various analytical techniques are employed to characterize, quantify, and monitor isolongifolanone. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify isolongifolanone in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
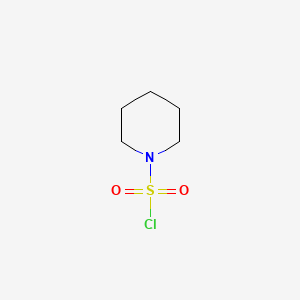
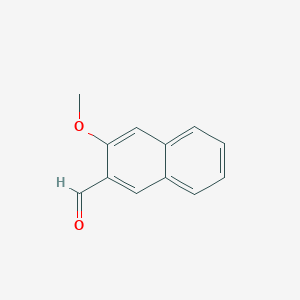
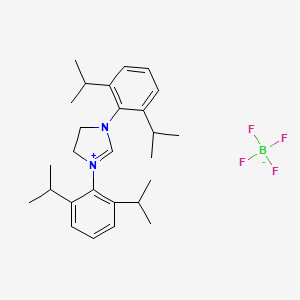
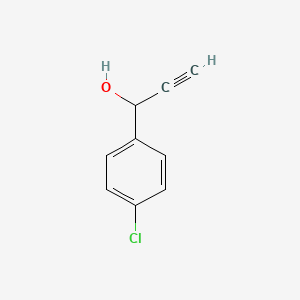
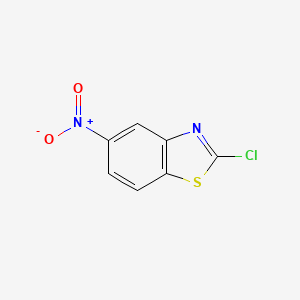
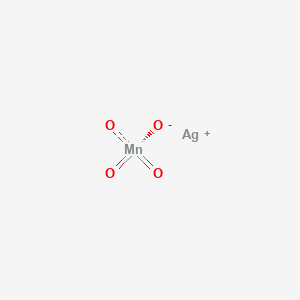
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
